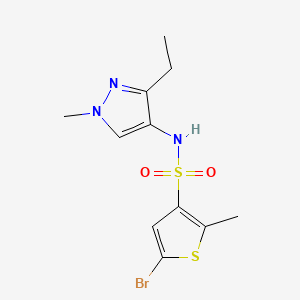
N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide, also known as DFB or DFB-Br, is a chemical compound that has shown potential in various scientific research applications. It is a derivative of the benzamide family and has been synthesized using different methods.
作用机制
N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide's mechanism of action varies depending on its application. As a fluorescent probe for intracellular zinc ions, N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide binds to zinc ions and forms a complex that emits fluorescence upon excitation. As a photosensitizer, N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide absorbs light energy and transfers it to oxygen molecules, generating reactive oxygen species that can induce cell death. As an inhibitor of hCA II and III, N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide binds to the active site of the enzyme and blocks its catalytic activity.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide has been shown to have various biochemical and physiological effects. As an inhibitor of hCA II and III, N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide can decrease the production of bicarbonate ions and lead to a decrease in pH. N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide has also been shown to induce apoptosis in cancer cells and reduce the growth of bacterial colonies.
实验室实验的优点和局限性
N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide has several advantages for lab experiments, including its high selectivity and sensitivity for intracellular zinc ions, its ability to induce cell death in cancer cells, and its potential as an inhibitor of hCA II and III. However, N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide. These include the development of new synthesis methods, the exploration of N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide's potential as a therapeutic agent for Alzheimer's disease, cancer, and bacterial infections, and the investigation of N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide's potential as a fluorescent probe for other metal ions. Additionally, the potential toxicity and limited solubility of N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide should be addressed in future studies.
Conclusion:
In conclusion, N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide, or N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide, has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide's potential as a therapeutic agent and fluorescent probe for metal ions make it a promising compound for future research and development.
合成方法
N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide can be synthesized using various methods, including the reaction of 2-fluoro-4-hydroxybenzoic acid with 3,3-dimethylbutan-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide has shown potential in various scientific research applications, including as a fluorescent probe for imaging intracellular zinc ions, a photosensitizer for photodynamic therapy, and an inhibitor of human carbonic anhydrase II (hCA II) and III (hCA III). N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and bacterial infections.
属性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-8(13(2,3)4)15-12(17)10-6-5-9(16)7-11(10)14/h5-8,16H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLIMZMAPIOZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C=C(C=C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine](/img/structure/B6643984.png)
![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)
![2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6643995.png)

![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)

![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)

![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)